

Ald-CH2-PEG5-Boc CAS number and molecular weight

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Compound of Interest

Compound Name: Ald-CH2-PEG5-Boc

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In-Depth Technical Guide: Ald-CH2-PEG5-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Ald-CH2-PEG5-Boc**, a heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and proteomics. This document outlines its chemical properties, presents a typical experimental workflow for its application, and includes a detailed experimental protocol.

Core Data Presentation

The fundamental properties of **Ald-CH2-PEG5-Boc** are summarized in the table below for quick reference.

Parameter	Value	Reference
CAS Number	1446282-23-0	[1]
Molecular Weight	364.43 g/mol	[1][2]
Chemical Formula	C17H32O8	[1]
Purity	≥98%	[1]

Introduction to Ald-CH2-PEG5-Boc



Ald-CH2-PEG5-Boc is a versatile molecule characterized by a polyethylene glycol (PEG) spacer of five units, flanked by an aldehyde group at one end and a Boc-protected amine at the other. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal aldehyde group allows for covalent bond formation with amine-containing molecules, such as proteins or peptides, through reductive amination. The tert-butyloxycarbonyl (Boc) protecting group on the amine provides stability and allows for its selective deprotection under acidic conditions to reveal a primary amine for subsequent conjugation steps. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a target protein-binding ligand to an E3 ligase-binding ligand.[1][2]

Experimental Protocol: Reductive Amination for Protein Conjugation

This protocol details a general procedure for conjugating **Ald-CH2-PEG5-Boc** to a protein via its aldehyde group.

Materials:

- Ald-CH2-PEG5-Boc
- Target protein with accessible lysine residues
- Sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride (STAB)
- Phosphate-buffered saline (PBS), pH 7.4
- Quenching solution (e.g., Tris buffer or hydroxylamine)
- Dialysis or size-exclusion chromatography equipment for purification
- Analytical instrumentation for characterization (e.g., SDS-PAGE, mass spectrometry)

Procedure:

Protein Preparation: Dissolve the target protein in PBS at a concentration of 1-5 mg/mL.
 Ensure the buffer is free of primary amines.

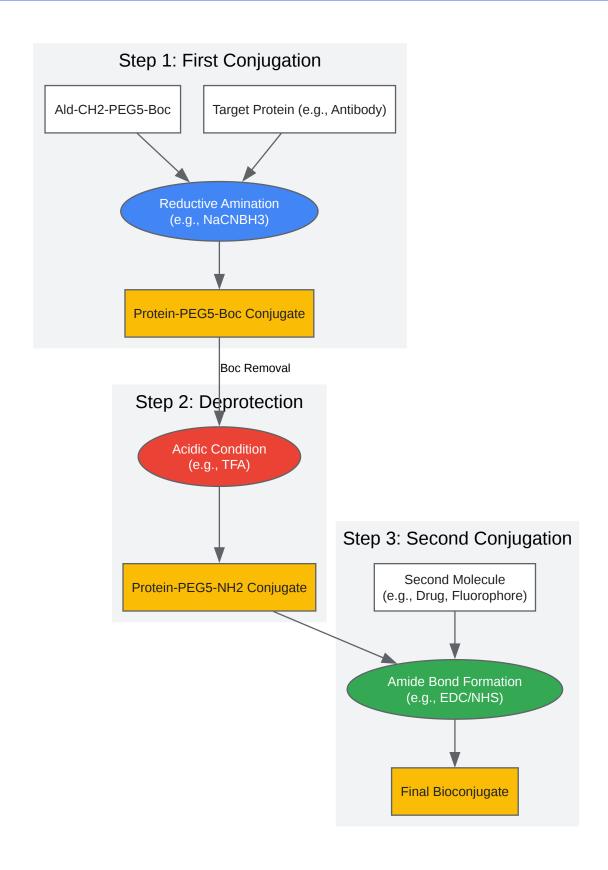


- Linker Preparation: Dissolve Ald-CH2-PEG5-Boc in a compatible organic solvent (e.g., DMSO) at a concentration of 10-50 mM.
- Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved Ald-CH2-PEG5-Boc to the protein solution.
- Reductive Amination: Immediately after adding the linker, add a 20- to 100-fold molar excess
 of the reducing agent (NaCNBH3 or STAB).
- Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time should be determined empirically.
- Quenching: Stop the reaction by adding a quenching solution to consume any unreacted aldehyde groups.
- Purification: Remove excess linker and reducing agent by dialysis against PBS or by using size-exclusion chromatography.
- Characterization: Analyze the resulting conjugate using SDS-PAGE to confirm an increase in molecular weight and use mass spectrometry to determine the degree of labeling.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the bioconjugation of **Ald-CH2-PEG5-Boc** to a target protein, followed by the deprotection of the Boc group and a subsequent conjugation step, which is a common strategy in the assembly of complex biomolecules like antibody-drug conjugates (ADCs) or PROTACs.





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References

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